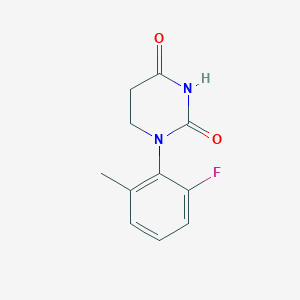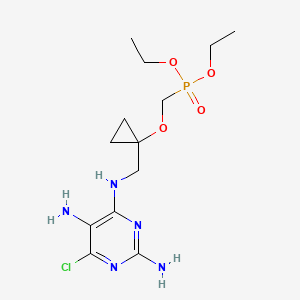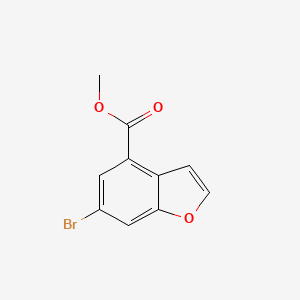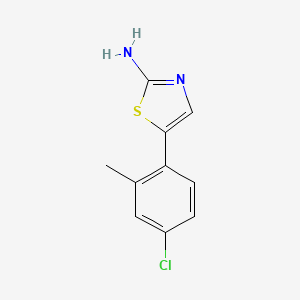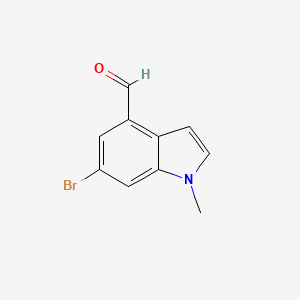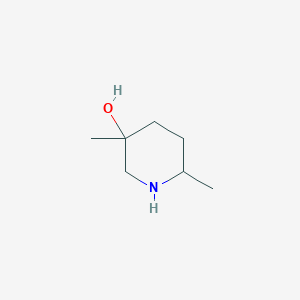
3,6-Dimethylpiperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethylpiperidin-3-ol is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylpiperidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of 3,6-dimethylpyridine using a suitable catalyst such as palladium on carbon. The reaction is carried out under a hydrogen atmosphere at elevated temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dimethylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl or acyl groups.
Aplicaciones Científicas De Investigación
3,6-Dimethylpiperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Dimethylpiperidin-4-ol
- 3,5-Dimethylpiperidine
- 2,6-Dimethylpiperidine
Comparison
3,6-Dimethylpiperidin-3-ol is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and industrial applications, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
3,6-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-6-3-4-7(2,9)5-8-6/h6,8-9H,3-5H2,1-2H3 |
Clave InChI |
CVBMDEXPWDFLDE-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CN1)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


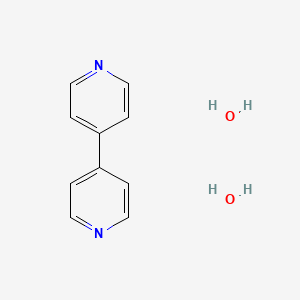
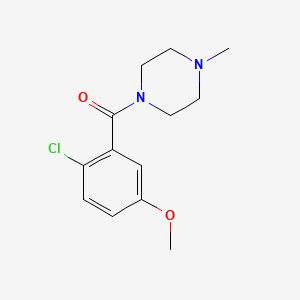
![3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one;pyridin-1-ium](/img/structure/B14778729.png)
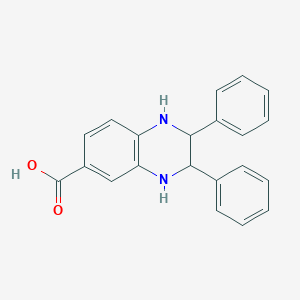
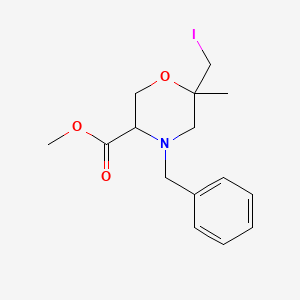
![Benzyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14778752.png)
![(2S)-2-Amino-N-methyl-N-{[3-(methylsulfanyl)pyrazin-2-YL]methyl}propanamide](/img/structure/B14778759.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14778769.png)
